molecular formula C5H6N2O3S B13965128 3-Methylpyrazine-2-sulfonic acid

3-Methylpyrazine-2-sulfonic acid

Cat. No.: B13965128
M. Wt: 174.18 g/mol
InChI Key: RKLSKVJLGDVXET-UHFFFAOYSA-N
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Description

3-Methylpyrazine-2-sulfonic acid (CAS 1420851-80-4) is a high-purity heterocyclic building block essential for advanced materials research. With the molecular formula C 5 H 6 N 2 O 3 S and a molecular weight of 174.18 g/mol . This compound is valued for its rigid pyrazine ring and the versatile sulfonic acid group, which can act as a linker in coordination-driven self-assembly. Researchers utilize it to construct functional supramolecular structures and coordination polymers, particularly with transition metals like copper, for applications in catalysis, gas adsorption, and the development of solid-state fluorescent materials . Its C 3v symmetry and flexible coordination modes enable the creation of complex 3D architectures, such as the documented [Na 2 Cu(P–SO 3 ) 4 ] n polymer, which exhibits potential proton-conduction properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C5H6N2O3S

Molecular Weight

174.18 g/mol

IUPAC Name

3-methylpyrazine-2-sulfonic acid

InChI

InChI=1S/C5H6N2O3S/c1-4-5(11(8,9)10)7-3-2-6-4/h2-3H,1H3,(H,8,9,10)

InChI Key

RKLSKVJLGDVXET-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1S(=O)(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Pyrazine Sulfonic Acids

The synthesis of sulfonic acid derivatives of pyrazine typically involves:

Comparative Table of Related Preparation Methods

Method Starting Materials Key Reagents/Conditions Target Functional Group Notes
Halloysite nanotube-supported sulfonation Halloysite, 3-aminopyridine, TCT THF, ultrasonic irradiation, reflux, K2CO3 Sulfonic acid (-SO3H) Catalyst synthesis, green conditions, recyclable
Acrylic acid bromination and condensation Acrylic acid, bromine, ammonia, methylglyoxal DCM, dehydrated alcohol, DDQ oxidation Carboxylic acid (-COOH) Multi-step, moderate temperature, adaptable
Cyclization and oxidation of methylglyoxal and o-phenylenediamine Methylglyoxal, o-phenylenediamine Sodium pyrosulfite, inorganic oxidizers, H2SO4 Carboxylic acid (-COOH) Industrial scale, high purity, scalable

Chemical Reactions Analysis

Types of Reactions

3-Methylpyrazine-2-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonates, dihydropyrazine derivatives, and various substituted pyrazine compounds .

Scientific Research Applications

3-Methylpyrazine-2-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpyrazine-2-sulfonic acid and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit key enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Functional Group Variations

Pyrazine derivatives differ primarily in substituents, which dictate their physicochemical and biological properties. Key analogs include:

Compound Substituents Key Properties/Applications References
3-Methylpyrazine-2-sulfonic acid -SO₃H at C2, -CH₃ at C3 High polarity, water solubility (inferred)
2-Methoxy-3-Methylpyrazine -OCH₃ at C2, -CH₃ at C3 Odorant (caramel, nutty); insoluble in water
Sulfalene (3-Methoxy-2-sulfanilamidopyrazine) -SO₂NH₂ at C2, -OCH₃ at C3 Antibacterial sulfonamide; long-acting
2-Ethyl-3-Methylpyrazine -C₂H₅ at C2, -CH₃ at C3 Flavoring agent; low water solubility
3-(Phenylsulfanyl)pyrazine-2-carboxylic acid -SPh at C3, -COOH at C2 Intermediate in organic synthesis

Physicochemical Properties

  • Solubility : Sulfonic acid derivatives (e.g., hypothetical this compound) are expected to exhibit high water solubility due to the ionizable -SO₃H group, contrasting with hydrophobic analogs like 2-Methoxy-3-Methylpyrazine (insoluble in water) .
  • Acidity: The -SO₃H group is strongly acidic (pKa ~1–2), whereas methoxy (-OCH₃) and alkyl (-CH₃, -C₂H₅) substituents are electron-donating and non-acidic .
  • Thermal Stability : Sulfonate esters (e.g., 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate) decompose at elevated temperatures, while methoxy and alkyl derivatives are more stable .

Key Research Findings and Data Gaps

  • Sulfonic Acid Derivatives: Limited direct data on this compound highlight a research gap. Its properties are inferred from sulfonate esters and sulfonamides .
  • Comparative Efficacy : Sulfonamides demonstrate superior antibacterial activity compared to sulfonic acids, which may lack cell permeability due to high polarity .
  • Thermodynamic Stability : Methoxy and alkyl derivatives exhibit higher thermal stability than sulfonic acids, which may decompose under harsh conditions .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 3-Methylpyrazine-2-sulfonic acid?

Answer:
A key route involves sulfonation of pyrazine derivatives. For example, sulfanilamide analogs like Sulfalene are synthesized by reacting 4-acetylaminobenzenesulfonyl chloride with 3-amino-2-methoxypyrazine . Adapting this, this compound could be synthesized via direct sulfonation of 3-methylpyrazine using chlorosulfonic acid or sulfur trioxide, followed by hydrolysis. Intermediate purification steps may include recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: chloroform/methanol). Reaction monitoring via TLC (Rf analysis) and characterization by 1^1H/13^13C NMR (e.g., sulfonic acid proton at δ 11–13 ppm) are critical .

Basic: What spectroscopic and chromatographic techniques are recommended for structural confirmation and purity assessment?

Answer:

  • NMR : 1^1H NMR identifies substitution patterns (e.g., methyl group at δ 2.5–3.0 ppm; pyrazine ring protons at δ 8.0–9.0 ppm). 13^13C NMR confirms sulfonic acid attachment (C2: deshielded ~150 ppm).
  • Mass Spectrometry : High-resolution ESI-MS detects molecular ion [M-H]^- for sulfonic acid derivatives.
  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile (gradient elution). Compare retention times with standards .

Advanced: How can computational modeling elucidate structure-property relationships for ion-exchange applications?

Answer:
Molecular dynamics (MD) simulations and density functional theory (DFT) can model sulfonic acid group hydration and proton conductivity. For perfluorinated sulfonic-acid (PFSA) ionomers, simulations correlate side-chain length with water diffusion coefficients . For this compound, simulate sulfonic acid group orientation, hydrogen-bonding networks, and steric effects from the methyl group. Software like GROMACS or LAMMPS is suitable. Validate predictions with experimental data (e.g., ionic conductivity via electrochemical impedance spectroscopy) .

Advanced: What analytical challenges arise in quantifying trace levels of this compound in complex matrices (e.g., biological fluids)?

Answer:
Key challenges include matrix interference (e.g., proteins, salts) and low detection limits. Solutions:

  • Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) to isolate sulfonic acids.
  • Detection : LC-MS/MS with multiple reaction monitoring (MRM) for selectivity. Optimize collision energy for sulfonate fragmentation (e.g., m/z transition 173 → 80).
  • Calibration : Use isotopically labeled internal standards (e.g., 13^13C-methyl analogs) to correct for matrix effects .

Basic: How can researchers ensure thermal stability during thermogravimetric analysis (TGA) of sulfonic acid derivatives?

Answer:

  • Conditions : Perform TGA under nitrogen (20 mL/min) with a heating rate of 10°C/min. Monitor decomposition onset (typically 200–250°C for sulfonic acids).
  • Mitigation : For hygroscopic samples, pre-dry at 50°C under vacuum. Analyze derivative thermogravimetry (DTG) peaks to distinguish dehydration (100–150°C) from sulfonic group decomposition (~300°C) .

Advanced: What strategies improve the hydrolytic stability of this compound in aqueous electrolytes?

Answer:

  • Chemical Modification : Introduce electron-withdrawing groups (e.g., fluorine) at the pyrazine ring to reduce nucleophilic attack on the sulfonic acid group.
  • Composite Materials : Embed the compound in inert matrices (e.g., Nafion®-like polymers) to limit water penetration. Characterize stability via accelerated aging tests (e.g., 80°C, 95% humidity for 48 hours) .

Basic: What safety protocols are critical when handling sulfonic acid derivatives in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Acid-resistant gloves (nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of acidic vapors.
  • Spill Management : Neutralize spills with sodium bicarbonate, then collect with inert absorbents.
  • Storage : Keep in sealed containers under dry, cool conditions (<25°C) to prevent deliquescence .

Advanced: How do steric and electronic effects of the methyl group influence sulfonic acid reactivity?

Answer:
The methyl group at C3 introduces steric hindrance, reducing accessibility of the sulfonic acid group for reactions (e.g., esterification). Electronically, it slightly donates electrons via hyperconjugation, potentially lowering acidity (pKa) compared to unsubstituted pyrazine sulfonic acids. Verify via titration (potentiometric) and compare with DFT-calculated pKa values .

Advanced: What in vitro assays are suitable for preliminary toxicity screening of sulfonic acid derivatives?

Answer:

  • Cytotoxicity : MTT assay on human hepatocyte (HepG2) or kidney (HEK293) cell lines (24–72 hour exposure).
  • Genotoxicity : Ames test (Salmonella typhimurium strains TA98/TA100) to assess mutagenicity.
  • Oxidative Stress : Measure reactive oxygen species (ROS) using DCFH-DA fluorescence .

Basic: What solvent systems are optimal for recrystallizing sulfonic acid derivatives?

Answer:
Use polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) for dissolution, followed by slow addition of a non-solvent (e.g., diethyl ether). For this compound, ethanol/water (7:3 v/v) is recommended. Monitor crystallization at 4°C for 24 hours. Filter under vacuum and wash with cold ether to remove impurities .

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